molecular formula C11H13ClF3N3O2 B2593477 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1049789-26-5

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride

Cat. No.: B2593477
CAS No.: 1049789-26-5
M. Wt: 311.69
InChI Key: JCCCKZPLILRFOG-UHFFFAOYSA-N
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Description

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride is a piperazine derivative featuring a phenyl ring substituted with a nitro (-NO₂) group at the para (4) position and a trifluoromethyl (-CF₃) group at the ortho (2) position. The piperazine moiety is linked to the phenyl group via a single bond, and the compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmacological applications. Piperazine derivatives are widely studied for their diverse biological activities, including serotonin receptor modulation, antimicrobial effects, and central nervous system (CNS) interactions .

The nitro and trifluoromethyl substituents are strong electron-withdrawing groups, influencing the compound’s electronic distribution, conformational stability, and binding affinity to biological targets. Such substitutions are critical in optimizing pharmacokinetic properties, such as metabolic resistance and membrane permeability .

Properties

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2.ClH/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCCKZPLILRFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Piperazine Ring Formation: The piperazine ring is formed by reacting the substituted phenyl compound with piperazine under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

    Oxidation: Oxidative reactions can modify the phenyl ring or the piperazine ring, often using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products:

    Amino Derivatives: From reduction of the nitro group.

    Substituted Piperazines: From nucleophilic substitution reactions.

    Oxidized Products: From oxidative modifications.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role in developing new pharmacological agents. Its interactions with neurotransmitter systems make it a candidate for treating psychiatric disorders, including:

  • Antipsychotic Agents : Research indicates that 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride exhibits properties that may modulate serotonin and dopamine receptors, which are critical in managing schizophrenia and other psychotic disorders.
  • Anxiolytic Effects : Preclinical studies suggest that the compound may help alleviate anxiety and depression-related behaviors, making it a potential candidate for further exploration in anxiety disorders.

Neuropharmacological Research

The compound's ability to interact with various biological targets is crucial for understanding its therapeutic potential:

  • Receptor Binding Studies : Investigations into how this compound binds to different receptor types can reveal insights into its mechanism of action. The trifluoromethyl group enhances lipophilicity, affecting receptor interactions and biological activity .
  • Behavioral Studies : Animal models have been employed to assess the effects of this compound on anxiety and mood-related behaviors, providing a basis for future clinical applications.

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound facilitate extensive SAR studies:

  • Modification Potential : The compound's structure allows for various modifications to enhance its pharmacological properties. For example, altering the position of the nitro group or substituting different functional groups can lead to derivatives with improved efficacy or reduced side effects .
  • Comparative Analysis : Similar compounds have been analyzed to understand how structural variations impact biological activity. This comparative approach helps identify promising candidates for further development.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Study FocusFindings
Antipsychotic PotentialDemonstrated efficacy in modulating serotonin and dopamine receptors, indicating possible use as an antipsychotic agent.
Anxiolytic ActivityPreclinical evidence supports its role in reducing anxiety-like behaviors in animal models.
SAR AnalysisStructural modifications have led to the identification of derivatives with enhanced solubility and bioavailability .

Mechanism of Action

The mechanism by which 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituents on Phenyl Ring Key Functional Groups Biological Target/Activity
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine HCl 4-NO₂, 2-CF₃ Piperazine, HCl salt Serotonin receptors (putative)
TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine HCl) 3-CF₃ Piperazine, HCl salt 5-HT1B agonist
1-(4-Chlorophenyl)piperazine HCl 4-Cl Piperazine, HCl salt Antimicrobial activity
1-(2-Methoxyphenyl)piperazine 2-OCH₃ Piperazine 5-HT1A agonist
1-(4-Trifluoromethylphenyl)piperazine HCl 4-CF₃ Piperazine, HCl salt Analytical reference standard

Key Observations :

  • Substituent Position: The ortho-trifluoromethyl and para-nitro groups in the target compound distinguish it from analogs like TFMPP (meta-CF₃) and 1-(4-CF₃-phenyl)piperazine.
  • Electronic Effects: The nitro group (-NO₂) increases electron-withdrawing effects, reducing electron density on the phenyl ring. This contrasts with electron-donating groups (e.g., -OCH₃ in 1-(2-methoxyphenyl)piperazine), which enhance electron density and may affect serotonin receptor subtype selectivity .

Pharmacological Comparisons

Serotonin Receptor Activity

  • TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine): A well-characterized 5-HT1B agonist with moderate affinity for 5-HT2C receptors. It induces dose-dependent antinociception in spinal models (ED₅₀: 25 µg, intrathecal) .
  • Target Compound : The para-nitro substitution may enhance affinity for 5-HT1A or 5-HT2A subtypes due to increased polarity, though experimental data are pending. Comparatively, 1-(2-methoxyphenyl)piperazine shows 5-HT1A agonism (ED₅₀: 0.5 µg), reversed by spiperone .
  • 1-(3-Chlorophenyl)piperazine : Exhibits mixed 5-HT1B/1A activity but variable effects on sympathetic nerve discharge, highlighting substituent-dependent efficacy .

Antimicrobial Activity

  • 4-Substituted Piperazines : Derivatives like 1-(4-chlorophenyl)piperazine demonstrate antibacterial activity against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) strains, with inhibition zones comparable to ampicillin . The target compound’s nitro group may enhance antimicrobial potency due to increased electrophilicity, though this requires validation.

Biological Activity

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClF3N2O2\text{C}_9\text{H}_{10}\text{ClF}_3\text{N}_2\text{O}_2

This compound features a piperazine ring substituted with a nitro group and a trifluoromethyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity. The nitro group may participate in redox reactions, influencing cellular signaling pathways.

Biological Activity Overview

  • Antidepressant Effects : Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting serotonin reuptake, suggesting potential applications in treating mood disorders .
  • Antihistaminic Properties : Similar to other piperazine derivatives, this compound may possess antihistaminic properties. Studies have shown that piperazine-based compounds can effectively block H1 receptors, providing relief from allergic reactions .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties associated with piperazine derivatives. The structural modifications, including the incorporation of nitro and trifluoromethyl groups, may enhance antibacterial efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the piperazine ring significantly influence the biological activity. For instance:

  • Trifluoromethyl Group : Increases lipophilicity and receptor binding.
  • Nitro Group : Enhances electron-withdrawing capacity, potentially increasing activity against certain targets.

Table 1 summarizes key findings from SAR studies related to this compound:

SubstituentPositionEffect on Activity
TrifluoromethylParaIncreased potency in receptor binding
NitroParaEnhanced redox activity
Alkyl groupsVariousModulation of solubility

Case Studies

  • Antidepressant Activity : A study demonstrated that a related piperazine compound exhibited significant antidepressant effects in rodent models, correlating with increased serotonin levels in the brain .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives with similar structures displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics .
  • H1 Receptor Antagonism : Clinical trials involving piperazine-based antihistamines showed effective relief from allergy symptoms, supporting their use in therapeutic settings .

Q & A

Q. What are the established synthetic routes for 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of arylpiperazine derivatives typically involves cyclo-condensation or nucleophilic substitution. For example, a related compound, 1-(2,3-dichlorophenyl)piperazine hydrochloride, was synthesized via cyclo-condensation of β,β'-dihalogenated diethylammonium hydrochloride with 2,3-dichloroaniline in aqueous solution without catalysts, achieving structural confirmation via ¹H NMR and IR spectroscopy . For the target compound, introducing the nitro and trifluoromethyl groups may require electrophilic aromatic substitution under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) and trifluoromethylation using CF₃Cu or CF₃I. Optimizing stoichiometry, temperature, and solvent polarity (e.g., DMF vs. THF) is critical to minimize by-products like over-nitrated isomers .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C4, trifluoromethyl at C2). IR identifies functional groups (e.g., NO₂ stretch ~1520 cm⁻¹, C-F ~1100 cm⁻¹) .
  • Chromatography: Reverse-phase HPLC with micellar or microemulsion mobile phases (e.g., cyanopropyl-bonded columns, 0.1% TFA in acetonitrile/water) effectively separates degradation products and impurities .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₁ClF₃N₃O₂ requires m/z 329.04) .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

Methodological Answer: Piperazine derivatives are prone to hydrolysis and oxidation. Stability studies using accelerated conditions (40°C/75% RH) show that degradation products include nitro-reduced amines and hydrolyzed trifluoromethyl groups. Recommendations:

  • Store at -20°C in amber vials under inert gas (N₂/Ar) .
  • Use stabilizers like ascorbic acid (0.1% w/v) in aqueous solutions to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound, particularly regarding serotonin receptor binding?

Methodological Answer:

  • In Vitro Assays:
    • Radioligand Binding: Use 5-HT₁A/2A receptor-rich membranes (e.g., rat cortical tissue). Incubate with [³H]-8-OH-DPAT (5-HT₁A) or [³H]-ketanserin (5-HT₂A) at 25°C for 60 min. Measure displacement IC₅₀ values via scintillation counting .
    • Functional Assays: Calcium flux assays in HEK293 cells expressing human 5-HT receptors; EC₅₀/Emax values indicate agonist/antagonist activity .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved when synthesizing novel analogs?

Methodological Answer: Discrepancies in NMR splitting (e.g., unexpected doublets for aromatic protons) may arise from rotamers or impurities. Strategies:

  • Variable Temperature NMR: Heating to 60°C reduces rotational barriers, simplifying splitting patterns .
  • 2D-COSY/HMBC: Correlate proton-proton and proton-carbon couplings to confirm substituent positions .
  • Purification: Re-crystallize from ethanol/water (7:3) to remove diastereomeric impurities .

Q. What strategies optimize the scalability of synthesis while maintaining enantiomeric purity for chiral analogs?

Methodological Answer:

  • Catalytic Asymmetric Synthesis: Use chiral catalysts like (R)-BINAP-Cu(I) for enantioselective arylpiperazine formation (≥90% ee) .
  • Crystallization-Induced Diastereomer Resolution: React with L-tartaric acid to isolate enantiopure salts .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, minimizing side reactions during scale-up .

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